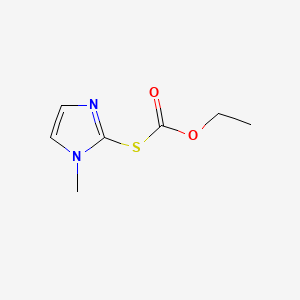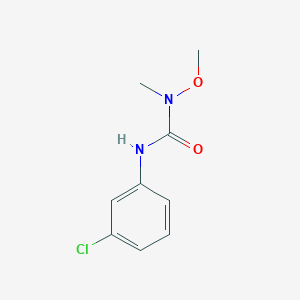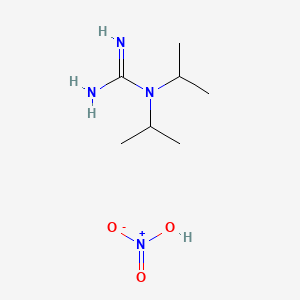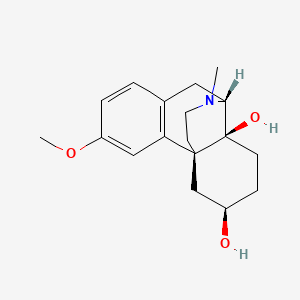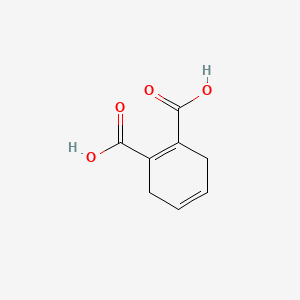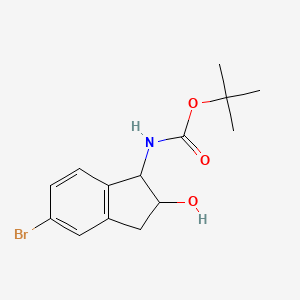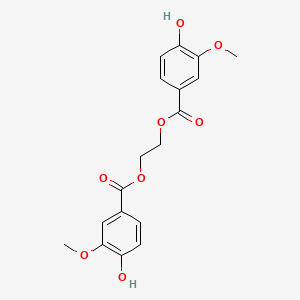
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two 4-hydroxy-3-methoxybenzoate groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with ethane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethane-1,2-diyl bis(3,4-dihydroxybenzoate)
- Ethane-1,2-diyl bis(4-hydroxybenzoate)
- Ethane-1,2-diyl bis(3-methoxybenzoate)
Uniqueness
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is unique due to the presence of both hydroxyl and methoxy groups on the benzoate moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
3273-13-0 |
|---|---|
Formule moléculaire |
C18H18O8 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxybenzoyl)oxyethyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H18O8/c1-23-15-9-11(3-5-13(15)19)17(21)25-7-8-26-18(22)12-4-6-14(20)16(10-12)24-2/h3-6,9-10,19-20H,7-8H2,1-2H3 |
Clé InChI |
LQBNUOMEOUZICV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
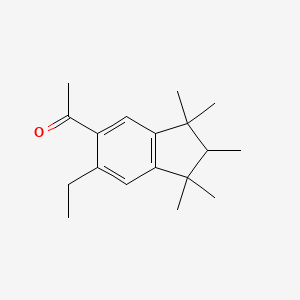
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
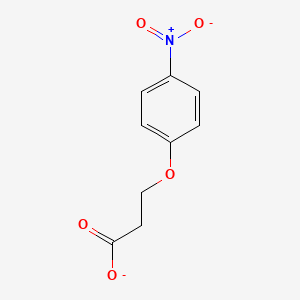

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
